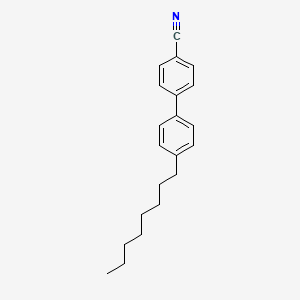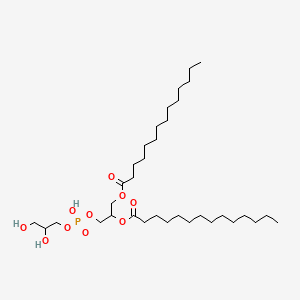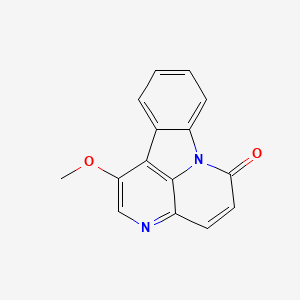
1-Methoxycanthinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxycanthinone is an indole alkaloid that is the 1-methoxy derivative of canthinone. Isolated from Ailanthus altissima and Leitneria floridana, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an organic heterotetracyclic compound and an aromatic ether. It derives from a canthin-6-one.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
1-Methoxycanthinone, as part of the canthinone alkaloids, has shown significant pharmacological activities. A study focused on another canthinone alkaloid, 5-Hydroxy-4-methoxycanthin-6-one, isolated from Picrasma quassioides, provides insight into the pharmacokinetics and bioavailability of these compounds. The study developed a method for determining the concentration of this alkaloid in rat plasma, which is essential for understanding its pharmacological profile (Li, Ying, Lin, & Zhang, 2020).
Total Synthesis
Research has been conducted on the total synthesis of 1-methoxycanthin-6-one, highlighting the scientific interest in synthesizing these compounds for further study and potential application. One study achieved a one-pot conversion from β-carboline-1-carbaldehyde to the canthin-6-one skeleton, which is a crucial step in synthesizing 1-methoxycanthinone derivatives (Suzuki et al., 2004).
Seasonal Variation in Canthinone Content
Understanding the optimal seasonal point for harvesting plants containing canthinones, such as 1-methoxycanthinone, is vital for research and application. A study on Zanthoxylum chiloperone leaves, a source of 5-methoxycanthin-6-one, analyzed the seasonal variation in canthinone content to optimize harvesting time (Cebrián-Torrejón et al., 2015).
Apoptosis Induction in Cancer Cells
1-Methoxycanthin-6-one has been studied for its potential in inducing apoptosis in various cancer cell lines, suggesting its application in cancer research. This compound, isolated from Ailanthus altissima Swingle, showed significant activity in inducing cell death in leukemia, thyroid carcinoma, and hepatocellular carcinoma cell lines (Ammirante et al., 2006).
Solution Structures in Organic Chemistry
A study on 1-methoxyallenyllithium, although not directly related to 1-methoxycanthinone, provides insights into the solution structures of related organic compounds. This is significant for understanding the behavior of similar compounds in various environments (Dixon, Tius, & Pratt, 2009).
Pharmacokinetic Study in Rats
The pharmacokinetic properties of related canthinone alkaloids, such as 9-methoxycanthin-6-one, have been studied, offering insights into the absorption and bioavailability of these compounds in biological systems. This is crucial for understanding the potential therapeutic applications of 1-methoxycanthinone (Tan, Yuen, & Chan, 2002).
High-Performance Liquid Chromatography Analysis
Studies using high-performance liquid chromatography (HPLC) have been conducted to analyze canthinone alkaloids, including 1-methoxycanthinone and its derivatives. This analytical method is essential for identifying and quantifying these compounds in natural sources (Choo & Chan, 2002).
Propiedades
Número CAS |
60755-86-4 |
|---|---|
Nombre del producto |
1-Methoxycanthinone |
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
8-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-16-10-6-7-13(18)17-11-5-3-2-4-9(11)14(12)15(10)17/h2-8H,1H3 |
Clave InChI |
LEPXKGXTXIACRO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
SMILES canónico |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Otros números CAS |
60755-86-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



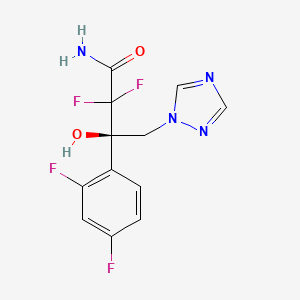
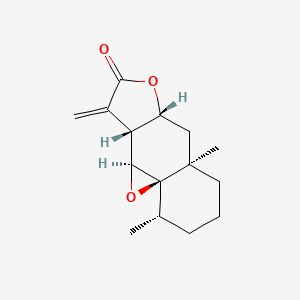
![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)
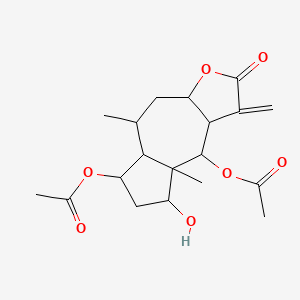
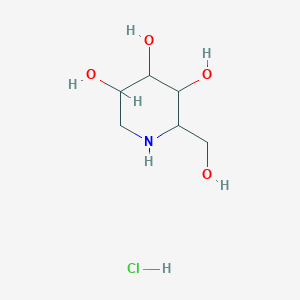
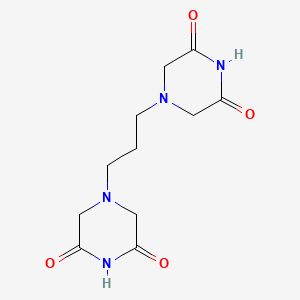
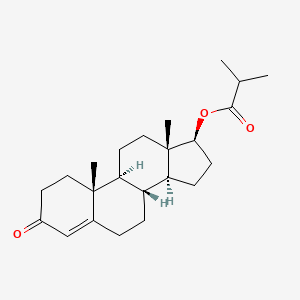
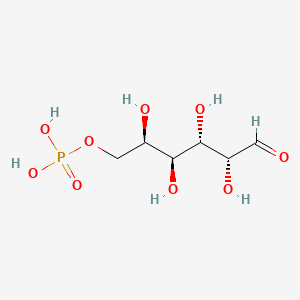
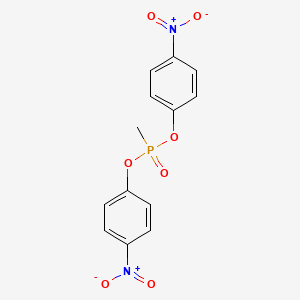
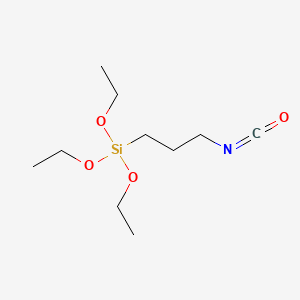
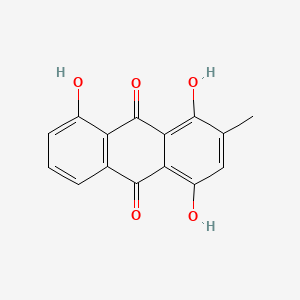
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)
